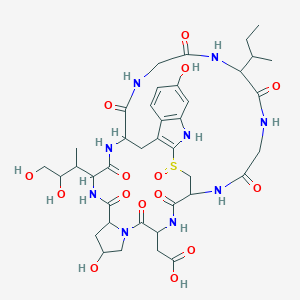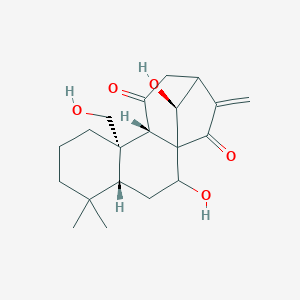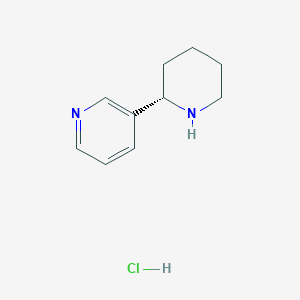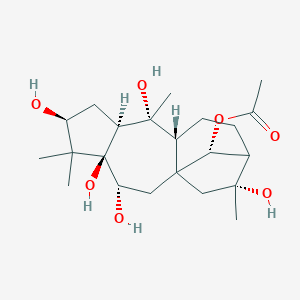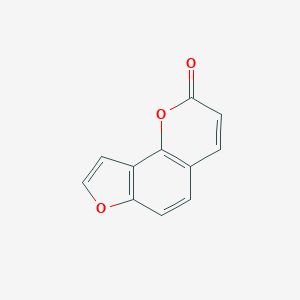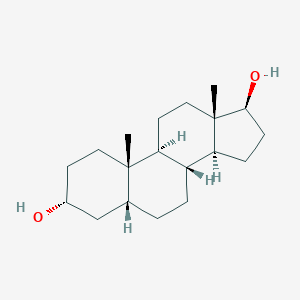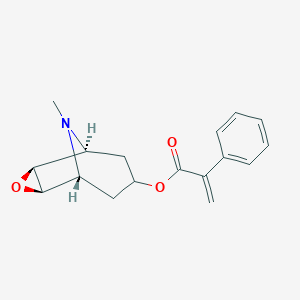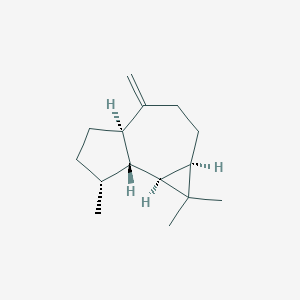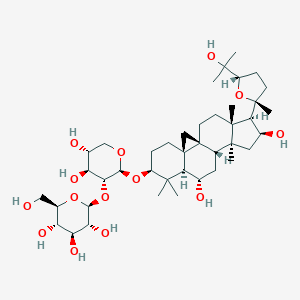
Astragaloside III
Overview
Description
Astragaloside III is a triterpenoid saponin derived from the traditional Chinese medicinal herb Astragalus membranaceus. This compound is known for its various pharmacological properties, including immunomodulatory, anti-inflammatory, and anti-tumor effects .
Mechanism of Action
Target of Action
Astragaloside III (AS III) is a saponin-like metabolite derived from the traditional Chinese medicine Astragali Radix . It has been shown to target various cells and proteins, including human lung cancer A549 cells, NCI-H460 cells, and a normal human lung epithelial cell BEAS-2B . It also targets proteins such as ANXA1, Caspase 3, and PARP 1 .
Mode of Action
AS III interacts with its targets to induce significant changes. It inhibits proliferation and increases apoptosis in A549 and H460 cells . At the molecular level, AS III promotes a reduction in the expression of ANXA1, with increased levels of cleaved Caspase 3 and PARP 1 . It also modulates functional signaling pathways associated with apoptosis and metabolism .
Biochemical Pathways
AS III affects several biochemical pathways. It promotes NSCLC apoptosis by down-regulating the phosphorylation levels of P38, JNK, and AKT, inhibiting the expression of Bcl-2, and up-regulating the expression of Bax . These changes may be achieved in part via modulation of the P38, ERK, and mTOR signaling pathways .
Pharmacokinetics
It’s known that the compound has significant effects on cell proliferation and apoptosis, suggesting that it has good bioavailability .
Result of Action
The action of AS III results in significant molecular and cellular effects. It significantly inhibits proliferation and increases apoptosis in A549 and H460 cells . It also modulates functional signaling pathways associated with apoptosis and metabolism .
Biochemical Analysis
Biochemical Properties
Astragaloside III interacts with various biomolecules in biochemical reactions. For instance, it has been found to interact with enzymes involved in the mevalonate pathway, which is crucial for the biosynthesis of triterpenoid saponins
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In non-small cell lung cancer (NSCLC) cells, this compound treatment significantly inhibited proliferation and increased apoptosis . It also modulated functional signaling pathways associated with apoptosis and metabolism . In another study, this compound was found to enhance the anti-tumor response of natural killer (NK) cells by elevating the expression of natural killer group 2D (NKG2D) and interferon-γ (IFN-γ) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. In NSCLC cells, it was found to promote a reduction in the expression of ANXA1, with increased levels of cleaved Caspase 3 and PARP 1 . It also down-regulated the phosphorylation levels of P38, JNK, and AKT, inhibited the expression of Bcl-2, and up-regulated the expression of Bax .
Metabolic Pathways
This compound is involved in various metabolic pathways. It’s known to be involved in the mevalonate pathway, which is crucial for the biosynthesis of triterpenoid saponins . The specific enzymes or cofactors that this compound interacts with, as well as its effects on metabolic flux or metabolite levels, are still being researched.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that are still being studied. Current research suggests that this compound is synthesized in the leaves and stem of the Astragalus plant and then translocated to the root, where it accumulates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Astragaloside III can be synthesized through a series of chemical reactions involving the cycloartane-type triterpenoid cycloastragenol. The synthesis typically involves glycosylation reactions where specific sugar moieties are attached to the aglycone structure of cycloastragenol .
Industrial Production Methods: Industrial production of this compound often involves extraction from the roots of Astragalus membranaceus. The process includes drying and grinding the roots, followed by extraction using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Astragaloside III undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the double bonds within the triterpenoid structure.
Substitution: This reaction can involve the replacement of specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of triterpenoid saponins.
Comparison with Similar Compounds
- Astragaloside I
- Astragaloside II
- Astragaloside IV
Astragaloside III is unique in its ability to modulate immune responses and enhance the activity of natural killer cells, making it particularly valuable in cancer research .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H68O14/c1-35(2)24(53-34-30(26(46)21(45)17-51-34)54-33-29(49)28(48)27(47)22(16-42)52-33)9-11-41-18-40(41)13-12-37(5)32(39(7)10-8-25(55-39)36(3,4)50)20(44)15-38(37,6)23(40)14-19(43)31(35)41/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFSMBDVZVUETN-BQAOMNQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H68O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331663 | |
| Record name | Astragaloside III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84687-42-3 | |
| Record name | Astragaloside III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84687-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Astragaloside III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084687423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Astragaloside III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASTRAGALOSIDE III | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVP53009FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Astragaloside III interact with cells to exert its anti-tumor effects?
A: this compound enhances the anti-tumor response of Natural Killer (NK) cells by elevating the expression of specific proteins on their surface. These proteins include NKG2D and Fas, which are involved in recognizing and killing tumor cells. Additionally, this compound boosts the production of interferon-γ (IFN-γ) in NK cells []. IFN-γ is a potent cytokine that stimulates the immune system to attack tumor cells. This increased IFN-γ production is linked to the enhanced expression of the transcription factor T-bet within the NK cells [].
Q2: Can you explain the role of this compound in modulating TNF-α Converting Enzyme (TACE)?
A: this compound has been shown to activate TACE, a protein involved in cleaving other proteins on the cell surface. Specifically, it induces the phosphorylation of TACE at the Thr735 site, enhancing its sheddase activity []. This activation leads to a decrease in TNFR1 (Tumor Necrosis Factor Receptor 1) levels on the cell surface and an increase in soluble TNFR1 in the surrounding environment []. Consequently, the NF-κB signaling pathway, associated with inflammation, is inhibited, leading to a reduction in the expression of pro-inflammatory cytokine genes [].
Q3: What is the impact of this compound on the epidermal growth factor receptor (EGFR) pathway?
A: this compound promotes EGFR transactivation through a TACE-dependent mechanism []. This activation triggers downstream signaling cascades, including the ERK1/2 and AKT pathways, known for their roles in cell growth and survival [].
Q4: What is the role of p38 in the mechanism of action of this compound?
A: The activation of both TACE and EGFR by this compound is dependent on p38, a protein kinase involved in various cellular processes, including inflammation and cell growth []. Inhibiting p38 using the inhibitor SB203580 significantly diminishes the activation of TACE and EGFR induced by this compound [].
Q5: What analytical techniques are commonly employed to identify and quantify this compound in plant material or biological samples?
A5: Several techniques are used to analyze this compound:
- **HPLC-ELSD (High-Performance Liquid Chromatography-Evaporative Light Scattering Detector) ** is used for simultaneous determination of this compound with other astragalosides in Astragali Radix and various formulations [, , ].
- UPLC-ESI-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) provides a rapid and sensitive method for quantifying this compound in biological samples, such as rat plasma, enabling pharmacokinetic studies [, ].
- UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) facilitates simultaneous quantification of multiple components in Astragali Radix, including this compound [, ].
- UHPLC-Q-Exactive Orbitrap HRMS (Ultra-High Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap High-Resolution Mass Spectrometry) is employed for a comprehensive identification of Astragalus saponins, including this compound, within complex mixtures [].
Q6: Can you describe the pharmacokinetic profile of this compound?
A: Following oral administration in rats, this compound exhibits an absolute bioavailability of 4.15 ± 0.67% []. This low value indicates poor absorption and/or extensive metabolism within the body. The elimination half-life of this compound is approximately 2.13 ± 0.11 hours [].
Q7: Where does this compound tend to accumulate in the body?
A: Tissue distribution studies in rats reveal that this compound preferentially accumulates in the thymus and spleen []. This accumulation pattern suggests a potential role in modulating immune responses, as these organs are crucial for immune cell development and function.
Q8: How do environmental factors influence the levels of this compound in wild Astragalus membranaceus?
A: The content of this compound, along with total saponins, in wild Astragalus membranaceus is significantly influenced by environmental factors such as exposure to sunlight and the slope of the terrain where it grows []. Increased slope and shaded environments are correlated with higher levels of this compound and total saponins [].
Q9: What is the role of transcription factors in regulating this compound biosynthesis in Astragalus membranaceus?
A: Overexpression of specific transcription factors in Astragalus membranaceus hairy roots can enhance the biosynthesis of astragalosides, including this compound. For instance, the co-overexpression of the PAP1 (production of anthocyanin pigment 1) and LC (maize leaf color) transcription factors leads to increased levels of this compound []. These findings suggest a potential strategy for enhancing the production of valuable astragalosides in plant cell cultures.
Q10: What are the potential applications of this compound in treating specific diseases?
A10: this compound has shown promising therapeutic potential in various preclinical models:
- Breast Cancer: In vitro and in vivo studies indicate that this compound effectively reduces breast cancer cell survival and inhibits tumor growth, potentially through the induction of apoptosis signaling pathways [].
- Inflammatory Bowel Disease (IBD): this compound demonstrates protective effects against intestinal inflammation in Drosophila models, likely by suppressing oxidative stress-associated JNK and JAK-STAT signaling pathways [].
- Cholestatic Liver Disease: this compound, particularly in conjunction with other astragalosides, exhibits therapeutic potential in a mouse model of cholestatic liver disease by alleviating ductular reaction and liver fibrosis [].
Q11: Are there any known potential drug interactions with this compound?
A: While specific drug interactions haven't been extensively studied in the provided research, this compound's potential to modulate drug-metabolizing enzymes like p38 [] warrants further investigation. Thorough assessments of potential drug-drug interactions are crucial before clinical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


